molecular formula C14H15ClN2O2 B2896764 N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide CAS No. 2262392-60-7

N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide

Cat. No. B2896764
CAS RN: 2262392-60-7
M. Wt: 278.74
InChI Key: MSSAKVMMLLKEEQ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has been shown to have a wide range of applications in scientific research, particularly in the field of cancer biology. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been found to induce apoptosis and reduce tumor growth in various cancer cell lines and animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of migration and invasion. This compound has also been shown to modulate the expression of various genes and proteins involved in cancer progression, such as p53, Bcl-2, and MMP-9.

Advantages and Limitations for Lab Experiments

N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition, its availability in large quantities, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound also has some limitations, such as its potential off-target effects on other kinases and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide, including the development of more potent and selective CK2 inhibitors, the investigation of this compound's effects on other cellular processes beyond cancer biology, and the exploration of this compound's potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, the use of this compound in combination with other targeted therapies could lead to more effective cancer treatments with fewer side effects.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in cancer biology. Its high potency and selectivity for CK2 inhibition make it a valuable tool for investigating the role of CK2 in cancer progression, and its ability to sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research on this compound and its derivatives could lead to the development of new and more effective cancer therapies.

Synthesis Methods

The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide involves several steps, starting from the reaction of 2-chlorobenzonitrile with 5-methyloxolane-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with cyanomethyl chloride to give this compound in high yield and purity. The synthesis of this compound has been optimized for large-scale production, making it readily available for scientific research.

properties

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9-6-10(8-19-9)14(18)17-13(7-16)11-4-2-3-5-12(11)15/h2-5,9-10,13H,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAKVMMLLKEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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